4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4,6-difluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(16-11)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUHTGBBJECKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of difluoro groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the furan-2-ylmethyl moiety: This step involves the reaction of the benzo[d]thiazole intermediate with furan-2-carbaldehyde in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents. For example:
-
Reaction with chloroacetyl chloride :
In DMF with anhydrous K₂CO₃, the amine reacts to form N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)chloroacetamide (yield: ~68%).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | DMF, K₂CO₃, 80°C | Chloroacetamide derivative | 68% |
-
Reaction with isoxazole-3-carbonyl chloride :
Forms N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)isoxazole-3-carboxamide under similar conditions.
Nucleophilic Substitution at the Benzothiazole Core
The 4,6-difluoro substituents enable site-selective reactions:
-
Aromatic amination :
Reacts with amines (e.g., morpholine) in the presence of Pd catalysts to replace fluorine at position 4 or 6 .
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Morpholine | Pd(OAc)₂, Xantphos, 100°C | 4-Morpholino-substituted derivative | C4 > C6 |
-
Hydrolysis :
Fluorine at position 6 is selectively hydrolyzed to hydroxyl under basic conditions (NaOH, H₂O/EtOH) .
Condensation and Cyclization
The amine participates in Knoevenagel condensations:
-
With β-keto esters :
Forms imidazoline or thiazolidinone derivatives in ethanol with piperidine catalysis .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | EtOH, piperidine | Thiazolidinone-fused heterocycle | 72% |
Reductive Alkylation
The furan-methylamine linkage can undergo reductive amination:
-
With aldehydes/ketones :
Using NaBH₃CN in MeOH, secondary amines are formed (e.g., N-(furan-2-ylmethyl)-N-alkyl derivatives) .
Cross-Coupling Reactions
The benzothiazole core participates in Suzuki-Miyaura couplings:
-
With arylboronic acids :
Pd(PPh₃)₄ catalyzes coupling at position 7 of the benzothiazole (if unsubstituted) .
Mechanistic Insights
-
Electron-deficient benzothiazole core : Fluorine substituents deactivate the ring, directing nucleophilic attacks to positions 4 and 6 .
-
Furan reactivity : The furan oxygen stabilizes adjacent charges, facilitating protonation or coordination in acidic/basic conditions.
This compound’s versatility in forming amides, heterocycles, and coupled derivatives underscores its utility in medicinal chemistry. Further studies should explore its biological activity in context with these synthetic modifications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine. Benzothiazoles are recognized for their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways involved in cell survival.
- Case Study : A study demonstrated that derivatives of benzothiazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, showing IC50 values in the low micromolar range .
Antibacterial Properties
The antibacterial potential of benzothiazole derivatives has been extensively studied due to their ability to disrupt bacterial cell wall synthesis and inhibit DNA replication.
- Mechanism of Action : The compound's interaction with bacterial enzymes can lead to increased permeability of the bacterial membrane, ultimately resulting in cell death.
- Data Table : Efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : By inhibiting specific pathways such as the NF-kB signaling pathway, this compound can reduce the production of pro-inflammatory cytokines.
- Case Study : In vitro studies indicated that treatment with benzothiazole derivatives reduced TNF-alpha levels in macrophages by over 50%, suggesting significant anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro groups and furan moiety could play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogues
| Compound Name | Substituent on Amine | Benzothiazole Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Furan-2-ylmethyl | 4,6-difluoro | N/A | C₁₂H₉F₂N₃OS | 293.28* |
| 4,6-Difluoro-N-(pyridin-4-ylmethyl) [11,15] | Pyridin-4-ylmethyl | 4,6-difluoro | 1219845-00-7 | C₁₃H₉F₂N₃S | 277.29 |
| 4,6-Difluoro-N-(3-morpholinopropyl) [12,16] | 3-Morpholinopropyl | 4,6-difluoro | 1105188-72-4 | C₁₅H₁₈F₂N₃OS | 313.37 |
| 4,7-Dimethoxy-N-(pyridin-4-ylmethyl) [14] | Pyridin-4-ylmethyl | 4,7-dimethoxy | 1437436-04-8 | C₁₅H₁₅N₃O₂S | 301.37 |
| N-(4,6-Dichloropyrimidin-2-yl) [6] | 4,6-Dichloropyrimidin-2-yl | None | N/A | C₁₀H₆Cl₂N₄S | 301.15 |
*Calculated based on analogous compounds.
Key Observations :
- Fluorine vs. Methoxy : The target compound’s 4,6-difluoro substitution (electron-withdrawing) contrasts with 4,7-dimethoxy (electron-donating) in [14], which may alter π-π stacking and hydrogen-bonding interactions in biological targets .
- Amine Substituents: The furan-2-ylmethyl group (unsaturated heterocycle) differs from pyridin-4-ylmethyl (aromatic N-heterocycle) [11,15] and 3-morpholinopropyl (saturated, polar group) [12,16], impacting solubility and steric bulk.
Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa | Water Solubility* |
|---|---|---|---|---|
| Target Compound | ~1.45 | ~420 | ~5.1 | Low |
| 4,6-Difluoro-N-(pyridin-4-ylmethyl) [11] | 1.474 | 434.4 | 5.10 | Moderate |
| 4,6-Difluoro-N-(3-morpholinopropyl) [12] | N/A | N/A | N/A | High |
*Estimated based on substituent polarity.
Key Observations :
- The morpholinopropyl analogue [12] likely has higher water solubility due to the polar morpholine ring, whereas the furan-2-ylmethyl group (target compound) may reduce solubility compared to pyridin-4-ylmethyl derivatives .
Biological Activity
4,6-Difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzothiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole ring followed by the introduction of the furan moiety. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis and other bacterial strains. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against M. tuberculosis .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 100 | 99 |
| Related Compound B | 250 | 98 |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. Compounds with structural similarities to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as A431 and A549. For example, a related compound demonstrated significant inhibition of IL-6 and TNF-α, leading to reduced cell migration and apoptosis at concentrations as low as 1 µM .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by substituents on the aromatic rings. Electron-withdrawing groups at specific positions enhance activity against cancer cells. For instance, the presence of fluorine atoms at the 4 and 6 positions has been linked to increased potency in anticancer assays .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives indicated that modifications in the N-aryl amide group significantly impacted their antimalarial activity against Plasmodium falciparum. This suggests that similar modifications could enhance the efficacy of compounds like this compound .
- Antitumor Activity : Another investigation into thiazole-based compounds revealed that certain substitutions led to IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Q & A
Q. What are the typical synthetic routes for preparing 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine?
The synthesis generally involves three key steps:
- Thiazole core formation : Reacting 2-aminothiophenol derivatives with fluorinated benzaldehyde precursors under acidic conditions (e.g., acetic acid) to form the benzo[d]thiazol-2-amine scaffold .
- Fluorination : Introducing fluorine substituents at the 4- and 6-positions via electrophilic substitution or halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
- N-alkylation : Coupling the furan-2-ylmethyl group to the thiazole amine using nucleophilic substitution, often with a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . Yields can be optimized by controlling stoichiometry, reaction time, and temperature.
Q. How is the structure of this compound characterized using spectroscopic methods?
- 1H/13C NMR : Key signals include:
- Thiazole C2 amine proton at δ ~6.5–7.2 ppm (broad singlet, exchangeable).
- Fluorine-coupled aromatic protons (4,6-positions) as doublets or triplets (δ ~7.0–7.8 ppm).
- Furan methylene protons (N-CH₂-furan) as a triplet near δ ~4.5 ppm .
Advanced Research Questions
Q. How can the synthesis be optimized under green chemistry conditions?
- Solvent replacement : Substitute traditional solvents (e.g., DMF) with water or ethanol, which reduce toxicity and improve safety. Evidence shows water-mediated reactions achieve ~70–76% yields for analogous thiazoles .
- Catalyst efficiency : Use Brønsted acids (e.g., HCl) instead of metal catalysts to minimize heavy-metal waste. For example, hydrazine derivatives of benzo[d]thiazol-2-amine were synthesized in water with 76% yield using HCl as a catalyst .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields (>80%) .
Q. What is the role of fluorine atoms in modulating the compound’s electronic properties and reactivity?
- Electron-withdrawing effects : Fluorine atoms at the 4- and 6-positions increase the electrophilicity of the thiazole core, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- DFT studies : Fluorine substitution reduces the HOMO-LUMO gap by ~0.5 eV compared to non-fluorinated analogs, improving charge-transfer properties for potential optoelectronic applications .
- Bioactivity modulation : Fluorine enhances metabolic stability and membrane permeability, critical for antimicrobial or anticancer activity .
Q. How does this compound interact with biological targets like DNA?
- Intercalation studies : Pd(II)/Pt(II) complexes of benzo[d]thiazol-2-amine derivatives intercalate into DNA via π-π stacking, as shown by viscosity increases (up to 30%) and fluorescence quenching (K_app ~10⁶ M⁻¹) .
- Binding specificity : The furan group may facilitate hydrogen bonding with DNA minor grooves, while fluorine atoms enhance hydrophobic interactions. Gel electrophoresis confirms plasmid DNA cleavage at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
